Cas no 1018-71-9 (Pyrrolnitrin)

Pyrrolnitrin 化学的及び物理的性質

名前と識別子

-

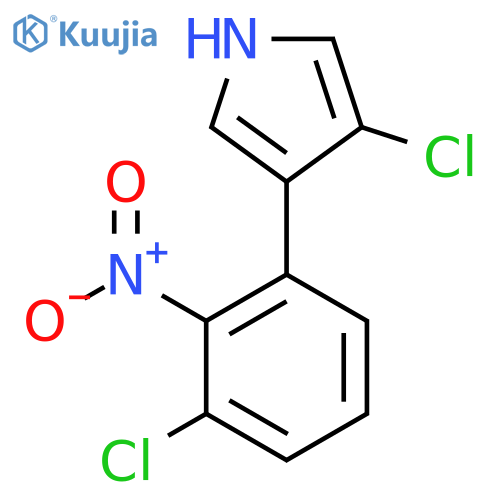

- 1H-Pyrrole,3-chloro-4-(3-chloro-2-nitrophenyl)-

- 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole

- Pirrolnitrina

- Pyroace

- Pyrrolnitrin

- Pyrrolnitrine

- Pyrrolnitrinum

- 52230

- A-10338

- nsc-107654

- pyrollnitrin

- Antibiotic A-10338

- 3-chloro-4-(3-chloro-2-nitrophenyl)-pyrrol

- PYRROLE,3-CHLORO-4-(3-CHLORO-2-NITROPHENYL)-

- 3-chloro-4-(2’-nitro-3’-chlorophenyl)pyrrole

- PYRROLNITRIN [USAN]

- FT-0701269

- Pyrrolnitrinum [INN-Latin]

- NCGC00181136-01

- D01094

- CS-0129743

- FT-0701270

- HY-133704

- DB13603

- PYRROLNITRIN [INN]

- AC-32022

- NSC 107654

- 3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole;3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole

- DTXSID9046867

- Tox21_112743

- Pyrrolnitrin from Pseudomonas cepacia, >=98% (HPLC), solid

- UNII-N0P24B6EDQ

- AKOS040756417

- CHEBI:32079

- NSC-637277

- BCP33872

- CHEMBL97972

- PYRROLNITRIN [MART.]

- PYRROLNITRIN [JAN]

- PYRROLNITRIN [WHO-DD]

- NS00011732

- 5-20-07-00373 (Beilstein Handbook Reference)

- N0P24B6EDQ

- SCHEMBL73199

- 1H-Pyrrole, 3-chloro-4-(3-chloro-2-nitrophenyl)-

- 3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole

- NSC637277

- Pirrolnitrin

- CAS-1018-71-9

- Pyrrolnitrine;Pyroace

- FR 005759

- Q371817

- WLN: T5MJ CG DR CG BNW

- Pirrolnitrina [INN-Spanish]

- BRN 1287646

- 3-Chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole

- Pyrrolnitrine [INN-French]

- DTXCID7026867

- Pyrrolnitrin (JP17/USAN/INN)

- MS-23618

- 1018-71-9

- NSC107654

- 3-Chloro-4-(3-chloro-2-nitro-phenyl)-1H-pyrrole

- PYRROLNITRIN [MI]

- Pyrrolnitrin;3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole_HCD40

- Pyrrolnitrin [USAN:INN:JAN]

- EINECS 213-812-7

- QJBZDBLBQWFTPZ-UHFFFAOYSA-N

- Pyrrole, 3-chloro-4-(3-chloro-2-nitrophenyl)-

- NSC 637277

- PN

- Pyrrolnitrin?

- DA-57275

- G12708

-

- インチ: 1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H

- InChIKey: QJBZDBLBQWFTPZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CNC=C1C1C=CC=C(C=1[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 255.98100

- どういたいしつりょう: 255.980633

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 61.6

じっけんとくせい

- 密度みつど: 1.5834 (rough estimate)

- ゆうかいてん: 124.5°

- ふってん: 410.5°Cat760mmHg

- フラッシュポイント: 202.1°C

- 屈折率: 1.6100 (estimate)

- PSA: 61.61000

- LogP: 4.41990

Pyrrolnitrin セキュリティ情報

- ちょぞうじょうけん:倉庫の低温換気乾燥

- セキュリティ用語:− and NOx."> Poison by intraperitoneal route. Moderately toxic by ingestion and subcutaneous routes. When heated to decomposition it emits very toxic fumes of Cl− and NOx.

- どくせい:LD50 in rats, rabbits (mg/kg): 68, 105 i.p. (Nishida)

Pyrrolnitrin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyrrolnitrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0129743-5mg |

Pyrrolnitrin |

1018-71-9 | 5mg |

$1150.0 | 2022-04-28 | ||

| Ambeed | A474013-25mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole |

1018-71-9 | 95% | 25mg |

$616.0 | 2024-05-30 | |

| MedChemExpress | HY-133704-5mg |

Pyrrolnitrin |

1018-71-9 | 98.45% | 5mg |

¥7000 | 2024-04-21 | |

| A2B Chem LLC | AE16466-1mg |

PYRROLNITRIN |

1018-71-9 | ≥97% | 1mg |

$280.00 | 2024-04-20 | |

| Ambeed | A474013-1mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole |

1018-71-9 | 95% | 1mg |

$519.0 | 2025-02-19 | |

| Ambeed | A474013-5mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole |

1018-71-9 | 95% | 5mg |

$320.0 | 2025-03-06 | |

| eNovation Chemicals LLC | Y1079949-1mg |

PYRROLNITRIN |

1018-71-9 | 95% | 1mg |

$710 | 2022-10-22 | |

| Ambeed | A474013-10mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole |

1018-71-9 | 95% | 10mg |

$480.0 | 2025-03-06 | |

| Ambeed | A474013-50mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole |

1018-71-9 | 95% | 50mg |

$1021.0 | 2024-05-30 | |

| Biosynth | BAA01871-5 mg |

3-Chloro-4-(3-chloro-2-nitrophenyl)pyrrole |

1018-71-9 | 5mg |

$1,576.25 | 2023-01-05 |

Pyrrolnitrin 関連文献

-

Joseph Scott Zarins-Tutt,Tania Triscari Barberi,Hong Gao,Andrew Mearns-Spragg,Lixin Zhang,David J. Newman,Rebecca Jane Miriam Goss Nat. Prod. Rep. 2016 33 54

-

F. D. S. Araújo,R. L. Vieira,E. P. L. Molano,H. J. Máximo,R. J. D. Dalio,P. H. Vendramini,W. L. Araújo,M. N. Eberlin RSC Adv. 2017 7 29953

-

Charlotte Crowe,Samuel Molyneux,Sunil V. Sharma,Ying Zhang,Danai S. Gkotsi,Helen Connaris,Rebecca J. M. Goss Chem. Soc. Rev. 2021 50 9443

-

Jamshid Amiri Moghaddam,Theresa Jautzus,Mohammad Alanjary,Christine Beemelmanns Org. Biomol. Chem. 2021 19 123

-

Harald Gross,Joyce E. Loper Nat. Prod. Rep. 2009 26 1408

-

Charlotte Crowe,Samuel Molyneux,Sunil V. Sharma,Ying Zhang,Danai S. Gkotsi,Helen Connaris,Rebecca J. M. Goss Chem. Soc. Rev. 2021 50 9443

-

7. Rieske non-heme iron-dependent oxygenases catalyse diverse reactions in natural product biosynthesisChristopher Perry,Emmanuel?L. C. de los Santos,Lona M. Alkhalaf,Gregory L. Challis Nat. Prod. Rep. 2018 35 622

-

Ian S. Young,Paul D. Thornton,Alison Thompson Nat. Prod. Rep. 2010 27 1801

-

J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712

-

Ronald Parry,Shirley Nishino,Jim Spain Nat. Prod. Rep. 2011 28 152

Pyrrolnitrinに関する追加情報

Pyrrolnitrin (CAS No. 1018-71-9): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments

Pyrrolnitrin, with the chemical formula C₄H₃N₃O and CAS number 1018-71-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole derivative family and is characterized by a nitro group attached to a pyrrole ring. Its unique structural and electronic properties make it a valuable scaffold for the development of various bioactive molecules.

The< strong>chemical structure of Pyrrolnitrin consists of a five-membered aromatic ring containing four carbon atoms and one nitrogen atom, with a nitro group (-NO₂) substituent at one position. This arrangement imparts distinct reactivity and functionality to the molecule, making it a versatile intermediate in organic synthesis. The presence of the nitro group also contributes to its ability to participate in various chemical reactions, including nucleophilic substitution and reduction processes.

In recent years, Pyrrolnitrin has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. One of the most notable areas of research has been its role as a precursor in the synthesis of bioactive compounds. For instance, Pyrrolnitrin derivatives have been explored as inhibitors of certain enzymes involved in inflammatory pathways, making them promising candidates for therapeutic applications.

Recent studies have highlighted the< strong>pharmacological properties of Pyrrolnitrin and its derivatives. Researchers have demonstrated that certain modifications to the pyrrole ring can enhance the binding affinity and selectivity of these compounds towards target enzymes. This has led to the development of novel drug candidates that exhibit potent anti-inflammatory and immunomodulatory effects. The nitro group in Pyrrolnitrin also plays a crucial role in these interactions, as it can engage in hydrogen bonding with amino acid residues in enzyme active sites.

Another significant area of research involving Pyrrolnitrin is its application in materials science. The compound's ability to form stable coordination complexes with metal ions has been exploited for the development of novel catalysts and functional materials. These complexes exhibit enhanced catalytic activity in various organic transformations, including oxidation and reduction reactions. Additionally, Pyrrolnitrin-based materials have shown promise as luminescent agents due to their ability to emit light upon excitation with UV or visible light.

The< strong>synthetic utility of Pyrrolnitrin cannot be overstated. It serves as a versatile building block for constructing more complex heterocyclic molecules. One common synthetic approach involves the reaction of 2-amino-5-cyanopyrrole with nitrous acid, which yields Pyrrolnitrin in good yield under controlled conditions. This reaction highlights the ease with which Pyrrolnitrin can be synthesized from readily available starting materials.

In addition to its synthetic applications, Pyrrolnitrin has been investigated for its< strong>biological activities. Studies have shown that certain derivatives exhibit antimicrobial properties against a range of bacteria and fungi. This has prompted further research into developing Pyrrolnitrin-based antimicrobial agents that could serve as alternatives to conventional antibiotics. The mechanism of action behind these effects often involves interference with essential bacterial metabolic pathways or disruption of cell wall integrity.

The< strong>toxicological profile of Pyrrolnitrin is another critical aspect that has been studied extensively. While the compound itself is not highly toxic at low concentrations, prolonged exposure or high doses may lead to adverse effects. Animal studies have shown that Pyrrolnitrin can cause irritation to mucous membranes and skin upon direct contact. However, these effects are generally reversible upon removal of exposure.

In conclusion, Pyrrolnitrin (CAS No. 1018-71-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable intermediate in organic synthesis, while its biological activities open up possibilities for therapeutic development. Ongoing research continues to uncover new uses for Pyrrolnitrin and its derivatives, underscoring its importance in modern chemistry.

1018-71-9 (Pyrrolnitrin) 関連製品

- 55218-77-4(2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-)

- 70647-26-6(3-nitro-4-phenyl-1H-pyrrole)

- 4253-80-9(3-(2-Nitrophenyl)pyridine)

- 861025-09-4(Pyridine, 3-(5-methoxy-2-nitrophenyl)-)

- 7496-74-4(Indolizine,2-(3-nitrophenyl)-)

- 165250-69-1(4-Methyl-5-nitro-1H-indole)

- 4282-46-6(3-(4-Nitrophenyl)pyridine)

- 220952-00-1(3-Nitro-4-phenylpyridine)

- 51206-84-9(1H-Indole, 3-(4-nitrophenyl)-)

- 55218-68-3(Pyridine, 2-methyl-4-(2-nitrophenyl)-)